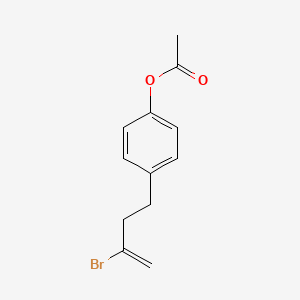

4-(4-Acetoxyphenyl)-2-bromo-1-butene

Description

4-(4-Acetoxyphenyl)-2-bromo-1-butene (CAS 890097-88-8) is a brominated organic compound featuring an acetoxyphenyl group and a reactive bromo-alkene moiety. Its molecular formula is C₁₂H₁₃BrO₂, with a molecular weight of 269.13 g/mol. Key physical properties include a boiling point of 322.3°C (at 760 mmHg), a density of 1.339 g/cm³, and a refractive index of 1.546 . The compound is primarily utilized as an intermediate in chemical synthesis, particularly in pharmaceuticals and agrochemicals, under controlled conditions due to its reactive bromine substituent and thermal sensitivity .

Properties

IUPAC Name |

[4-(3-bromobut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMUHGDLYNSVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641204 | |

| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-88-8 | |

| Record name | Phenol, 4-(3-bromo-3-buten-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetoxyphenyl)-2-bromo-1-butene typically involves the bromination of 4-(4-Acetoxyphenyl)-1-butene. The reaction is carried out using bromine (Br2) in an inert solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and avoid side reactions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butene moiety.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetoxyphenyl)-2-bromo-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of 4-(4-Acetoxyphenyl)-1-butanol or 4-(4-Acetoxyphenyl)-1-butylamine.

Oxidation: Formation of 4-(4-Acetoxyphenyl)-2,3-epoxybutane.

Reduction: Formation of 4-(4-Acetoxyphenyl)-1-butene.

Scientific Research Applications

4-(4-Acetoxyphenyl)-2-bromo-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Acetoxyphenyl)-2-bromo-1-butene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Bromine Reactivity: The bromine in this compound is positioned on an aliphatic chain, enhancing its susceptibility to nucleophilic substitution compared to aromatic bromine in 2-Bromo-4'-methoxyacetophenone .

- Acetoxy Group Stability : Like 4-(4-Acetoxyphenyl)butan-2-one, the acetoxy group in the target compound is prone to hydrolysis under basic conditions, as demonstrated in the deacetylation of related diacetate compounds (e.g., compound 32 → 3 in ) .

- Alkene vs. Ketone : The alkene in the target compound enables addition reactions (e.g., hydrobromination), whereas 4-(4-Acetoxyphenyl)butan-2-one’s ketone group favors nucleophilic additions .

Table 2: Physical Property Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 322.3 | 1.339 | 269.13 |

| 2-Bromo-4'-methoxyacetophenone | Not reported | Not reported | 229.07 |

| 4-(4-Acetoxyphenyl)butan-2-one | Not reported | Not reported | 220.26 |

Notes:

Biological Activity

4-(4-Acetoxyphenyl)-2-bromo-1-butene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and an acetoxy group attached to a phenyl ring, contributing to its reactivity and biological activity. The compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle progression.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 20 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's electrophilicity, facilitating covalent interactions with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the modulation of signaling pathways associated with cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Acetoxy Group : Acetylation of phenol derivatives.

- Bromination : Introduction of the bromine atom through electrophilic aromatic substitution.

- Alkylation : Reaction with butenyl halides to form the final product.

Table 2: Summary of Synthesis Steps

| Step | Reagents/Conditions |

|---|---|

| Acetylation | Acetic anhydride, pyridine |

| Bromination | Bromine, dichloromethane |

| Alkylation | Butenyl bromide, potassium carbonate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.